2,6-Diisopropyl-N,N-dimethylaniline
Overview
Description
2,6-Diisopropyl-N,N-dimethylaniline is a tertiary amine with the molecular formula C14H23N. It is known for its use in various chemical reactions and applications, particularly in the field of polymerization. The compound is characterized by its clear colorless to pale yellow appearance and has a molecular weight of 205.34 g/mol .
Mechanism of Action
Target of Action
2,6-Diisopropyl-N,N-dimethylaniline, also known as DIDMA, is a tertiary amine
Mode of Action
The mode of action of this compound involves its ability to undergo iron-catalyzed oxidative amidation with propionaldehyde (PrCHO) to form the corresponding hindered amide . This reaction represents a significant interaction of DIDMA with its targets, leading to the formation of new compounds.
Biochemical Pathways
The compound’s ability to form hindered amides through iron-catalyzed oxidative amidation suggests that it may influence pathways involving amide formation and oxidation reactions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of hindered amides through iron-catalyzed oxidative amidation . This reaction could potentially influence various cellular processes, depending on the specific context and environment.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the iron-catalyzed oxidative amidation reaction it undergoes would be dependent on the presence and concentration of iron and propionaldehyde in the environment . Other factors, such as pH and temperature, could also potentially influence the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
2,6-Diisopropyl-N,N-dimethylaniline plays a significant role in biochemical reactions, particularly as a co-initiator in two-photon polymerization. It interacts with enzymes such as propionaldehyde dehydrogenase during the oxidative amidation process with propionaldehyde to form hindered amides The nature of these interactions involves the formation of stable intermediates that facilitate the polymerization process
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . The impact on cell signaling pathways includes alterations in the activity of kinases and phosphatases, which are crucial for cellular communication and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it may inhibit the activity of certain oxidases while activating polymerases involved in DNA synthesis . These interactions lead to changes in gene expression and cellular function, highlighting the compound’s versatility in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade under prolonged exposure to light and heat . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression, which can impact overall cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on metabolic pathways. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects observed in these studies indicate that careful dosage control is essential to minimize adverse effects while maximizing the compound’s potential benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidative deamination and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall bioavailability and efficacy in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, making it essential to understand these processes for effective application in biochemical research.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals and post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diisopropyl-N,N-dimethylaniline can be synthesized through several methods. One common approach involves the reaction of 2,6-diisopropylaniline with methyl iodide in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF). This reaction ensures the preparation of the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction typically involves the use of aniline derivatives and alkylating agents under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2,6-Diisopropyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly with alkylating agents to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Iron catalysts and aldehydes (e.g., propionaldehyde) are commonly used in oxidative amidation reactions.
Substitution: Methyl iodide and bases like potassium carbonate in solvents such as DMF are used for substitution reactions.
Major Products Formed
Scientific Research Applications
2,6-Diisopropyl-N,N-dimethylaniline has several applications in scientific research:
Polymerization: It is used as a co-initiator in two-photon polymerization processes, which are essential for creating complex polymer structures.
Photoinitiation: The compound is employed in photoinitiating systems for polymerization, particularly in the presence of sensitizers like Fluorone.
Material Science: It is utilized in the synthesis of holographic photopolymer materials, contributing to advancements in material science.
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: Similar in structure but lacks the N,N-dimethyl groups.
N,N-Dimethylaniline: Lacks the isopropyl groups at the 2 and 6 positions.
2,6-Diethylaniline: Similar but with ethyl groups instead of isopropyl groups.
Uniqueness
2,6-Diisopropyl-N,N-dimethylaniline is unique due to its combination of isopropyl and N,N-dimethyl groups, which confer specific reactivity and steric properties. This makes it particularly effective as a co-initiator in polymerization processes, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-2,6-di(propan-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-10(2)12-8-7-9-13(11(3)4)14(12)15(5)6/h7-11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXIOUGHHXXLKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062703 | |
Record name | N,N-Dimethyl-2,6-diisopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2909-77-5 | |
Record name | N,N-Dimethyl-2,6-bis(1-methylethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2909-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N,N-dimethyl-2,6-bis(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N,N-dimethyl-2,6-bis(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Dimethyl-2,6-diisopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diisopropyl-N,N-dimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,6-Diisopropyl-N,N-dimethylaniline relate to its conformational behavior?
A2: The structure of this compound significantly influences its conformational behavior. Due to steric interactions between the bulky isopropyl groups at the 2 and 6 positions of the aromatic ring and the dimethylamino group, the molecule adopts a specific conformation. Instead of the typical pyramidal geometry around the nitrogen atom seen in simpler anilines, the NMe2 group in this compound is forced to orient almost orthogonal to the plane of the aromatic ring []. This conformational preference impacts its interactions with other molecules and can be crucial for its role as a coinitiator in photopolymerization reactions.
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